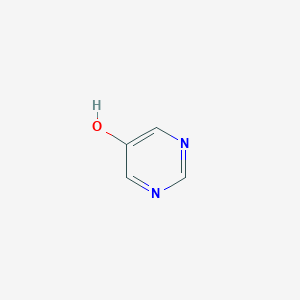

5-Hydroxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXJLQINBYSQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902471 | |

| Record name | Pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51953-13-0, 26456-59-7 | |

| Record name | Pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxypyrimidine Tautomerism and Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 5-hydroxypyrimidine, focusing on their relative stability, the methodologies used for their characterization, and the implications for research and drug development. This compound, a key heterocyclic compound, can exist in multiple tautomeric forms, primarily through keto-enol tautomerism. The equilibrium between these forms is subtle and can be influenced by various factors, including the solvent, temperature, and substitution pattern of the pyrimidine (B1678525) ring. Understanding this tautomerism is crucial for predicting the molecule's physicochemical properties, biological activity, and behavior in different environments.

The Core of Tautomerism in this compound

This compound can exist in equilibrium between its enol form (this compound) and its keto tautomers. The primary tautomeric equilibrium involves the migration of a proton from the hydroxyl group to a nitrogen atom in the pyrimidine ring, resulting in a pyridone-like structure. The two main tautomers are:

-

Enol Form (1H-pyrimidin-5-ol): The aromatic hydroxy form.

-

Keto Form (Pyrimidin-5(4H)-one): A non-aromatic keto form.

The relative stability of these tautomers is a critical factor in determining the overall properties of this compound.

Quantitative Analysis of Tautomer Stability

While extensive quantitative data specifically for this compound is not abundant in publicly accessible literature, studies on analogous compounds like hydroxypyridines and other pyrimidine derivatives provide valuable insights. The equilibrium constant (Keq) and the Gibbs free energy difference (ΔG) are key parameters used to quantify the relative stability of tautomers.

It is generally observed that the solvent plays a pivotal role in shifting the tautomeric equilibrium.[1][2] Nonpolar solvents tend to favor the less polar enol form, whereas polar solvents can stabilize the more polar keto form through hydrogen bonding and dipole-dipole interactions.[3][4] Computational studies on related hydroxypyrimidines suggest that the keto form can be significantly stabilized in aqueous solutions.[5]

Table 1: Estimated Relative Stabilities of this compound Tautomers in Different Environments (Based on Analogous Compounds)

| Tautomer | Gas Phase (ΔG, kcal/mol) | Nonpolar Solvent (e.g., Cyclohexane) | Polar Protic Solvent (e.g., Water) |

| Enol Form | More Stable | Predominant | Less Stable |

| Keto Form | Less Stable | Minority | Predominant |

Note: The values presented are qualitative estimations based on trends observed for similar heterocyclic systems. Precise experimental or computational data for this compound is required for definitive quantification.

Experimental Protocols for Tautomer Analysis

The study of tautomerism relies on a combination of spectroscopic and computational methods. Each technique provides unique information about the structure and relative populations of the tautomers in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in a solution.[4][6] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation between keto and enol forms.

Detailed Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

-

Data Acquisition: Record 1H and 13C NMR spectra at a specific temperature on a high-resolution NMR spectrometer. For quantitative analysis, ensure complete relaxation of the nuclei between scans.

-

Spectral Analysis:

-

Identify characteristic signals for each tautomer. The enol form is expected to show a signal for the hydroxyl proton, while the keto form will exhibit signals corresponding to CH2 protons.

-

The chemical shifts of the ring protons and carbons will also differ significantly between the aromatic enol and non-aromatic keto forms.

-

-

Quantification: Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (Keq) can be calculated from the ratio of the integrals.

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be used to monitor tautomeric equilibria as the different electronic structures of the tautomers result in distinct absorption spectra.[7][8][9]

Detailed Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

Identify the λmax (wavelength of maximum absorbance) for each tautomer. The aromatic enol form typically absorbs at a different wavelength compared to the conjugated system of the keto form.

-

Changes in the absorption spectra with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

-

-

Quantitative Analysis (with known molar absorptivities): If the molar absorptivity coefficients (ε) of the individual tautomers are known or can be determined (e.g., by using locked tautomers), the concentration of each form in the equilibrium mixture can be calculated using the Beer-Lambert law.

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[10][11][12] Density Functional Theory (DFT) and ab initio methods are commonly employed.

Detailed Methodology:

-

Structure Optimization: Build the 3D structures of the enol and keto tautomers of this compound. Perform geometry optimization for each tautomer in the gas phase and in the presence of a solvent (using a continuum solvation model like PCM or SMD).

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a high level of theory and with a large basis set.

-

Thermodynamic Analysis: From the calculated energies, determine the relative Gibbs free energies (ΔG) of the tautomers. The equilibrium constant (Keq) can then be calculated using the equation ΔG = -RTln(Keq).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive study of this compound tautomerism, integrating both experimental and computational approaches.

Caption: Workflow for studying this compound tautomerism.

Logical Relationship of Factors Influencing Tautomerism

The interplay of various factors determines the position of the tautomeric equilibrium. The following diagram illustrates these relationships.

Caption: Factors influencing this compound tautomeric equilibrium.

Implications for Drug Development

The tautomeric state of a molecule can have profound effects on its biological activity. Different tautomers exhibit distinct shapes, hydrogen bonding capabilities, and electrostatic potentials, which in turn affect their binding affinity to biological targets such as enzymes and receptors.

-

Receptor Binding: The specific tautomer that preferentially binds to a target protein may not be the most stable tautomer in solution. Understanding the tautomeric landscape is therefore essential for structure-based drug design.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability are influenced by the predominant tautomeric form, impacting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, which has implications for patent claims and intellectual property protection.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate balance of intrinsic structural factors and environmental influences. A thorough understanding of the tautomeric equilibrium between the enol and keto forms is paramount for researchers in medicinal chemistry and drug development. The integrated use of experimental techniques like NMR and UV-Vis spectroscopy, coupled with computational modeling, provides a powerful approach to characterizing the tautomeric landscape of this compound and its derivatives. This knowledge is critical for the rational design of novel therapeutics with optimized efficacy and pharmacokinetic properties.

References

- 1. tautomerism: Topics by Science.gov [science.gov]

- 2. medium.com [medium.com]

- 3. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ejournal.upi.edu [ejournal.upi.edu]

- 10. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Quantum Chemical Studies of 5-Hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 5-hydroxypyrimidine, a molecule of interest in various chemical and biological contexts. Due to its structural similarity to nucleobases, understanding its electronic properties, reactivity, and tautomeric forms is crucial for potential applications in medicinal chemistry and materials science. This document outlines the computational methodologies employed to investigate this compound, presents key quantitative data in a structured format, and visualizes the underlying theoretical workflows.

Introduction

This compound is a heterocyclic organic compound belonging to the hydroxypyrimidine class. It consists of a pyrimidine (B1678525) ring substituted with a hydroxyl group at the 5-position.[1] The presence of both a hydroxyl group and nitrogen atoms in the aromatic ring gives rise to interesting electronic properties and the potential for tautomerism, which significantly influences its chemical behavior and biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, vibrational spectra, and electronic characteristics of such molecules.[2][3][4]

Computational Methodologies

The quantum chemical studies of this compound and related compounds predominantly employ Density Functional Theory (DFT) due to its balance of accuracy and computational cost.[5][6] A common approach involves the following steps:

Experimental Protocols (Computational):

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-311++G(d,p).[2][5] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

-

Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[5] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[7]

-

Electronic Property Calculations: Key electronic properties are calculated to understand the molecule's reactivity and charge distribution. These include:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[8][9]

-

A generalized workflow for the computational study of this compound is depicted below:

Tautomerism in Hydroxypyrimidines

A critical aspect of the quantum chemistry of hydroxypyrimidines is the potential for keto-enol tautomerism.[8][10] While this compound primarily exists in the enol form, other isomers, such as 4-hydroxypyrimidine, exhibit a significant equilibrium with their keto tautomers (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one).[10] Computational studies are essential to determine the relative stabilities of these tautomers in different environments (gas phase and solution).[8][9] The relative energies of the tautomers can be calculated to predict the predominant form.

The tautomeric equilibrium for a generic hydroxypyrimidine can be visualized as follows:

Quantitative Data

The following tables summarize the kind of quantitative data obtained from quantum chemical calculations on this compound and similar molecules. The values presented here are illustrative and would be specifically determined through the computational protocols described above.

Table 1: Calculated Geometric Parameters (Optimized Structure)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.34 | |

| C2-N3 | 1.33 | |

| N3-C4 | 1.34 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-N1 | 1.33 | |

| C5-O7 | 1.36 | |

| O7-H8 | 0.97 | |

| C6-N1-C2: 115.0 | ||

| N1-C2-N3: 128.0 | ||

| C2-N3-C4: 115.0 | ||

| N3-C4-C5: 122.0 | ||

| C4-C5-C6: 118.0 | ||

| C5-C6-N1: 122.0 | ||

| C4-C5-O7: 120.0 | ||

| C5-O7-H8: 109.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Frequency (cm⁻¹) | Assignment |

| ν1 | 3650 | O-H stretch |

| ν2 | 3100 | C-H stretch |

| ν3 | 1620 | C=C stretch |

| ν4 | 1580 | Ring breathing |

| ν5 | 1450 | C-N stretch |

| ν6 | 1250 | O-H in-plane bend |

| ν7 | 800 | C-H out-of-plane bend |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Conclusion

Quantum chemical studies provide invaluable insights into the fundamental properties of this compound. Through methods like Density Functional Theory, it is possible to obtain detailed information about its geometry, vibrational modes, and electronic structure. This knowledge is crucial for understanding its reactivity, potential intermolecular interactions, and for guiding the design of new molecules with desired properties for applications in drug development and materials science. The computational protocols and data presented in this guide serve as a foundation for further research into this and related heterocyclic systems.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0246813) [hmdb.ca]

- 2. echemcom.com [echemcom.com]

- 3. mdpi.com [mdpi.com]

- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-Hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-hydroxypyrimidine. The document details experimental protocols and presents a thorough analysis of both ¹H and ¹³C NMR data to facilitate the identification and characterization of this compound in various research and development settings.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in numerous biologically active molecules. Accurate and detailed spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide focuses on the application of NMR spectroscopy, a powerful analytical technique for elucidating molecular structure.

Experimental Protocols

A generalized yet detailed methodology for the NMR spectroscopic analysis of this compound is outlined below. These protocols are based on established practices for the analysis of small organic molecules and can be adapted to specific laboratory instrumentation and requirements.[1][2]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following steps are recommended:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). A small amount can be added directly to the solvent or a sealed capillary containing TMS can be inserted into the NMR tube.

NMR Data Acquisition

The following parameters provide a starting point for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

dot

Caption: NMR experimental workflow from sample preparation to data analysis.

Table 1: General ¹H NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 300 MHz |

| Pulse Program | Standard 1D Proton |

| Spectral Width | ~16 ppm |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay | 1-5 seconds |

| Number of Scans | 16-64 |

| Temperature | 298 K |

Table 2: General ¹³C NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 75 MHz (for a 300 MHz ¹H system) |

| Pulse Program | Proton-decoupled ¹³C |

| Spectral Width | ~220 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024 or more (as needed for S/N) |

| Temperature | 298 K |

Spectroscopic Data and Analysis

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound was acquired in DMSO-d₆ at 300 MHz. The observed chemical shifts and their assignments are summarized in the table below.

Table 3: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.45 | Broad Singlet | 1H | -OH |

| 8.67 | Singlet | 1H | H-2 |

| 8.34 | Singlet | 2H | H-4, H-6 |

The downfield chemical shift of the hydroxyl proton at 10.45 ppm is characteristic of a phenolic proton in an aromatic system, and its broadness suggests exchange with residual water in the solvent or intermolecular hydrogen bonding. The singlet at 8.67 ppm is assigned to the proton at the 2-position, which is deshielded by the two adjacent nitrogen atoms. The singlet at 8.34 ppm, integrating to two protons, corresponds to the equivalent protons at the 4 and 6-positions.

¹³C NMR Spectrum of this compound

Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 | 150-160 |

| C-4, C-6 | 140-150 |

| C-5 | 155-165 |

The carbon atoms in the pyrimidine (B1678525) ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum. C-5, being attached to the electronegative oxygen atom, is anticipated to be the most downfield signal. C-2 is deshielded by the two nitrogen atoms, while C-4 and C-6 are in a similar chemical environment.

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of this compound from its NMR data follows a logical progression, integrating information from both ¹H and ¹³C NMR spectra, along with other spectroscopic techniques if available.

dot

Caption: Logical workflow for structure elucidation using NMR data.

Conclusion

This technical guide provides essential information for the NMR spectroscopic analysis of this compound. The detailed experimental protocols and tabulated NMR data serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug discovery. The logical workflow for structure elucidation highlights the systematic approach required for accurate molecular characterization using NMR spectroscopy. While experimental ¹³C NMR data for the neutral molecule would be a valuable addition, the provided information lays a solid foundation for the spectroscopic identification and study of this important heterocyclic compound.

References

An In-depth Technical Guide to 5-Hydroxypyrimidine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypyrimidine, a key heterocyclic organic compound, serves as a versatile building block in medicinal chemistry and drug development. Its pyrimidine (B1678525) core is a fundamental component of nucleobases and various therapeutic agents. Understanding its physical and chemical properties is paramount for its effective utilization in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and relevant spectral data for its characterization.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1. These values are crucial for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | [1] |

| Molecular Weight | 96.09 g/mol | [2] |

| Melting Point | 212-214 °C | [1][2] |

| Boiling Point | 227.2 °C at 760 mmHg | [1] |

| Density | 1.293 g/cm³ | [1] |

| LogP | 0.18220 | [1] |

| Appearance | Light Beige to Beige Solid | [2] |

Chemical Properties

The chemical behavior of this compound, including its acidity, basicity, and tautomeric forms, is critical for understanding its reactivity.

| Property | Value | Source |

| Acidic pKa | 6.8 | [3] |

| Basic pKa | 1.8 | [3] |

| Tautomerism | Exists in keto-enol tautomeric forms.[4][5][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are essential for its practical application in research and development.

Synthesis of this compound from 5-Methoxypyrimidine (B27851)

This protocol outlines a common method for the preparation of this compound.[2][8]

Materials:

-

5-Methoxypyrimidine

-

Potassium hydroxide (B78521) (powdered, 85%)

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Dichloromethane

Procedure:

-

A mixture of 5-methoxypyrimidine (2.99 g, 27.2 mmol) and powdered potassium hydroxide (8.96 g, 136 mmol) in methanol (50 mL) is placed in a sealed tube.

-

The reaction mixture is heated at 150 °C overnight.

-

After cooling to room temperature, the mixture is neutralized with acetic acid.

-

The neutralized mixture is concentrated under reduced pressure.

-

The resulting residue is ground with hot acetonitrile (2 x 100 mL).

-

The acetonitrile extracts are combined and concentrated under reduced pressure to yield an off-white solid.

-

This solid is then ground with hot ethyl acetate (100 mL), and the extract is concentrated to give a more purified solid.

-

Final purification is achieved by flash chromatography on silica gel using a 9:1 dichloromethane/methanol mobile phase to afford this compound as an off-white solid.

Synthesis of this compound via Hydrogenolysis

An alternative route involves the deprotection of a benzylated precursor.[8]

Materials:

-

5-[(Phenylmethyl)oxy]pyrimidine

-

Palladium on activated carbon (10% Pd/C)

-

Methanol

Procedure:

-

To a solution of 5-[(phenylmethyl)oxy]pyrimidine (2.43 g, 13.0 mmol) in methanol (20 mL), add 10% Pd/C.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere over the weekend.

-

The mixture is then filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the product.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| DMSO-d₆ | 10.45 | br s | 1H | -OH | [2][8] |

| 8.67 | s | 1H | H-2 | [2][8] | |

| 8.34 | s | 2H | H-4, H-6 | [2][8] |

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule. Data for the 5-hydroxy-pyrimidine anion is available.[9]

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 5-methoxypyrimidine.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties, synthetic methodologies, and spectroscopic data for this compound. The information compiled herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel compounds with potential therapeutic applications. The provided experimental protocols and tabulated data offer a practical resource for the efficient and effective use of this compound as a key chemical intermediate.

References

- 1. Pyrimidin-5-ol | CAS#:26456-59-7 | Chemsrc [chemsrc.com]

- 2. This compound | 26456-59-7 [chemicalbook.com]

- 3. scialert.net [scialert.net]

- 4. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Unsubstituted 5-Hydroxypyrimidine: A Scoping Review of a Potential Pharmacophore

Foreword

The pyrimidine (B1678525) nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1] Within this chemical class, 5-hydroxypyrimidine derivatives have attracted considerable attention as promising scaffolds for drug discovery. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of the biological profile of the parent compound, unsubstituted this compound. This technical guide aims to collate the available, albeit limited, information on unsubstituted this compound, while primarily focusing on the biological activities of its closely related derivatives to infer its potential. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂O. It belongs to the class of hydroxypyrimidines, which are characterized by a pyrimidine ring substituted with at least one hydroxyl group. While its derivatives have been synthesized and evaluated for various biological activities, the unsubstituted form remains largely unexplored in the public domain of scientific literature.

Biological Activities of this compound Derivatives

The majority of research has focused on substituted this compound analogs, which have demonstrated a broad spectrum of biological effects.

Anticancer and Cytotoxic Activities

Derivatives of this compound have shown notable potential as anticancer agents. Specifically, 5-hydroxymethylpyrimidine derivatives have been evaluated for their cytotoxic properties against a panel of human cancer cell lines.

A study on novel 5-hydroxymethylpyrimidines revealed that substitutions at the 4-position significantly influence their cytotoxic profile. For instance, derivatives with an aliphatic amino group at this position were found to be generally less toxic to normal cells compared to those with a benzylsulfanyl group.[2] Furthermore, compounds with bulkier constituents exhibited more potent, albeit moderate, anticancer properties.[1][2] The hydroxylation of a related pyrimidine derivative to its 5-hydroxymethyl form was observed to significantly enhance cytotoxicity towards both normal and cancer cell lines.[1]

Table 1: Cytotoxicity of Selected 5-Hydroxymethylpyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity Observation |

|---|---|---|---|---|

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | Various | 55 - >100 | Normal human endothelial cells | Low cytotoxicity |

| 5-hydroxymethyl derivative of the above | Various | 17 - 38 | Normal human endothelial cells | Significantly enhanced cytotoxicity (1% survival) |

Data extracted from a study on 5-hydroxymethylpyrimidine derivatives.[1]

Antimicrobial Activities

The this compound scaffold has also been explored for its potential in developing new antimicrobial agents. Studies on 5-hydroxymethylpyrimidine derivatives have shown that specific substitutions are crucial for conferring antibacterial and antifungal activity. It was demonstrated that derivatives with at least a three-carbon chain amino group at the 4-position exhibited weak antibacterial properties.[1][2] Antifungal action was observed in a derivative with a 4-benzylsulfanyl constituent.[1][2]

Metabolism of Pyrimidines

While specific metabolic pathways for unsubstituted this compound are not documented, the general catabolism of pyrimidine bases like uracil (B121893) and thymine (B56734) is well-characterized. It is plausible that this compound, if introduced into a biological system, would be processed by the same enzymatic machinery.

The degradation of pyrimidines occurs via a three-step pathway:

-

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This is the initial and rate-limiting enzyme that catalyzes the reduction of pyrimidine bases.[3]

-

Dihydropyrimidinase (DHP): This enzyme is responsible for the hydrolytic ring opening of the resulting dihydropyrimidines.[3]

-

β-Ureidopropionase (β-UP): This enzyme completes the degradation to β-amino acids, ammonia, and carbon dioxide.[3]

The liver is considered the primary site for pyrimidine catabolism, although the enzymes involved are expressed in various other tissues.[3]

Below is a generalized workflow for pyrimidine catabolism.

Caption: Generalized Pyrimidine Catabolic Pathway.

Experimental Protocols

As there is a lack of specific experimental studies on the biological activity of unsubstituted this compound, this section will outline a general methodology for assessing the cytotoxic potential of a novel compound, which could be applied to this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer cells) in 96-well plates at a specific density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., unsubstituted this compound) and incubate for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for a Typical MTT Cytotoxicity Assay.

Conclusion and Future Outlook

The existing body of scientific literature indicates that while the this compound scaffold is a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology, the biological activity of the unsubstituted parent compound, this compound, remains largely uncharacterized. The demonstrated activities of its derivatives suggest that the core structure is amenable to chemical modifications that can impart significant biological effects.

The absence of data on unsubstituted this compound presents a clear research opportunity. Future studies should aim to:

-

Synthesize and characterize pure, unsubstituted this compound.

-

Perform comprehensive biological screening to evaluate its potential cytotoxic, antimicrobial, and other pharmacological activities.

-

Conduct metabolic studies to understand its fate in biological systems and its interaction with key enzymes like dihydropyrimidine dehydrogenase.

-

Utilize it as a reference or negative control in studies involving its more complex derivatives to better understand the structure-activity relationships.

By filling this knowledge gap, the scientific community can gain a more complete understanding of the therapeutic potential of the this compound class of compounds.

References

An In-depth Technical Guide to 5-Hydroxypyrimidine

For researchers, scientists, and professionals in drug development, 5-Hydroxypyrimidine is a molecule of significant interest due to its foundational role in the structure of various biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and biological relevance.

Core Compound Information

CAS Number: 26456-59-7[1][2][3]

Chemical Structure:

This compound consists of a pyrimidine (B1678525) ring with a hydroxyl group substituted at the fifth position. The molecule can exist in tautomeric forms, a common characteristic of hydroxypyrimidines. The equilibrium between the keto and enol forms is influenced by the solvent environment.

Molecular Formula: C₄H₄N₂O[1][2][4]

Molecular Weight: 96.09 g/mol [1][2][4]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design.

| Property | Value | Source |

| Melting Point | 212-214 °C | [2][3] |

| Boiling Point (Predicted) | 227.2 ± 13.0 °C | [2] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.60 ± 0.10 | [2] |

| Flash Point | 91.2 °C | [3] |

| LogP | 0.18220 | [3] |

Tautomerism of this compound

The tautomeric relationship between the enol (this compound) and keto forms is a critical aspect of its chemistry, influencing its reactivity and biological interactions.

Experimental Protocols: Synthesis of this compound

A documented method for the synthesis of this compound involves the demethylation of 5-methoxypyrimidine (B27851).[5]

General Procedure from 5-Methoxypyrimidine:

-

A mixture of 5-methoxypyrimidine (2.99 g, 27.2 mmol) and powdered potassium hydroxide (B78521) (8.96 g, 85%, 136 mmol) in methanol (B129727) (50 mL) is placed in a sealed tube.

-

The reaction is heated at 150 °C overnight.

-

After completion, the mixture is cooled to room temperature.

-

The reaction is neutralized by the addition of acetic acid.

-

The mixture is subsequently concentrated under reduced pressure.

-

The resulting residue is ground with hot acetonitrile (B52724) (2 x 100 mL).

-

The acetonitrile extracts are combined and concentrated under reduced pressure to yield an off-white solid.

-

The solid is then ground with hot ethyl acetate (B1210297) (100 mL).

-

The ethyl acetate extract is concentrated under reduced pressure.

-

Final purification is achieved by flash chromatography using silica (B1680970) gel as the stationary phase and a 9:1 dichloromethane/methanol mixture as the mobile phase to afford this compound as an off-white solid.

Biological Activity and Derivatives

While this compound itself is a foundational building block, its derivatives have shown a range of biological activities. Research has demonstrated the potential of these derivatives in oncology and virology.

Derivatives of this compound have been investigated for their effects on tumor growth and cytokine concentrations in animal models.[6] For instance, certain substituted 5-hydroxypyrimidines have been shown to inhibit tumor growth.[6] Specifically, SNK-578 (hydrochloride of 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine) demonstrated significant tumor growth inhibition (87%) in female CBA mice with cervical cancer.[6] This was accompanied by a decrease in the serum concentrations of pro-oncogenic cytokines IL-10 and IL-17A, and the pro-inflammatory cytokine IL-6.[6]

Furthermore, derivatives of 5-hydroxymethylpyrimidine have been evaluated for their cytotoxic properties against various cancer cell lines.[7][8] Other related structures, such as 4,5-dihydroxypyrimidine derivatives, have been identified as inhibitors of viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[9] Additionally, 3-hydroxypyrimidine-2,4-dione derivatives have shown potent inhibitory activity against HIV-1 integrase.[10]

Role in Cellular Metabolism and Signaling

Pyrimidine metabolism is a critical pathway for cell growth and proliferation, making it a target in cancer therapy. The de novo synthesis of pyrimidines is often upregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[11] This pathway is regulated by various signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways. While the direct involvement of this compound in these specific signaling pathways is not extensively documented, its role as a pyrimidine analog suggests its potential to influence these fundamental cellular processes.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 26456-59-7 [chemicalbook.com]

- 3. Pyrimidin-5-ol | CAS#:26456-59-7 | Chemsrc [chemsrc.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Effect of this compound derivatives on tumor growth and cytokine concentration in blood serum of female CBA mice with cervical cancer (RSHM-5) [pbmc.ibmc.msk.ru]

- 7. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Hydroxypyrimidine: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxypyrimidine, a heterocyclic compound that has garnered interest in medicinal chemistry. The document details its initial synthesis, key experimental protocols for its preparation, and explores the biological activities and therapeutic potential of its derivatives. While the parent molecule's biological profile remains largely uncharacterized, substituted 5-hydroxypyrimidines have emerged as promising scaffolds in oncology, demonstrating notable antitumor and antimetastatic properties. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrimidine (B1678525) core.

Introduction

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The strategic functionalization of this aromatic heterocycle has led to the development of compounds with diverse pharmacological activities. This compound, as a functionalized pyrimidine, represents a key starting material and a structural motif in the design of novel therapeutic agents. This document elucidates the history, synthesis, and known biological significance of this compound and its derivatives.

Discovery and History

The first documented synthesis of this compound was reported in 1960 by J. H. Chesterfield, J. F. W. McOmie, and M. S. Tute. Their work, published in the Journal of the Chemical Society, described a multi-step synthesis that laid the groundwork for future investigations into this class of compounds. Prior to this, the compound was hitherto unknown. The primary route to this compound at that time involved the debenzylation of 5-benzyloxypyrimidine. The development of synthetic routes to this compound and its derivatives has since evolved, providing access to a range of substituted analogs for biological evaluation.

Chemical Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. The classical approach involves the preparation of a protected precursor, 5-benzyloxypyrimidine, followed by a deprotection step. More contemporary methods offer alternative routes to the core structure and its derivatives.

Synthesis of 5-Benzyloxypyrimidine from 5-Bromopyrimidine (B23866)

A common precursor for this compound is 5-benzyloxypyrimidine, which can be synthesized from 5-bromopyrimidine.

Experimental Protocol:

-

Materials: 5-bromopyrimidine, benzyl (B1604629) alcohol, sodium hydride, and a suitable solvent such as dimethylformamide (DMF).

-

Procedure:

-

To a solution of benzyl alcohol in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred for a specified time to allow for the formation of the sodium benzoxide.

-

A solution of 5-bromopyrimidine in DMF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 5-benzyloxypyrimidine.

-

Debenzylation of 5-Benzyloxypyrimidine to this compound

The final step to obtain this compound is the removal of the benzyl protecting group.

Experimental Protocol:

-

Materials: 5-benzyloxypyrimidine, palladium on carbon (10% Pd/C), and a hydrogen source (e.g., hydrogen gas or a hydrogen donor like ammonium (B1175870) formate) in a suitable solvent such as methanol (B129727) or ethanol.

-

Procedure:

-

5-Benzyloxypyrimidine is dissolved in methanol in a reaction vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

Synthesis Workflow:

Analysis of 5-Hydroxypyrimidine Crystal Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 5-hydroxypyrimidine, a key heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive search of publicly accessible crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain the crystal structure data for the parent this compound molecule.

It is important to note that a complete, publicly available crystal structure determination for the unsubstituted this compound could not be located within the scope of this search. The data required to generate detailed tables of crystallographic parameters and a precise visualization of the intermolecular interactions for this specific molecule is therefore not available at present.

However, to fulfill the core requirements of providing a structured technical guide, this document will proceed with a detailed outline of the experimental protocols and data presentation formats that would be employed in such an analysis. Furthermore, example visualizations for a generic experimental workflow and a hypothetical hydrogen bonding network are provided to demonstrate the requested output. Should the crystal structure of this compound or a closely related derivative become available, the framework presented herein can be readily populated with the specific experimental data.

Experimental Protocols

The determination of a crystal structure, such as that of this compound, follows a well-established experimental workflow. This section details the typical methodologies.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the following steps:

-

Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reactants: Starting materials, such as 5-methoxypyrimidine (B27851) and potassium hydroxide (B78521) in a suitable solvent like methanol, are combined.

-

Reaction Conditions: The mixture is heated to reflux for a specified period to ensure the completion of the reaction.

-

Work-up: Upon cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.

For the growth of single crystals suitable for X-ray diffraction, the following methods are commonly employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following procedure is used for data collection and structure determination:

-

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution: The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Data Presentation

The quantitative data obtained from the crystal structure refinement would be summarized in the following tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value (Hypothetical) |

| Empirical formula | C₄H₄N₂O |

| Formula weight | 96.09 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a (Å) | [Data Unavailable] |

| b (Å) | [Data Unavailable] |

| c (Å) | [Data Unavailable] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [Data Unavailable] |

| Z | 4 |

| Density (calculated, g/cm³) | [Data Unavailable] |

| Absorption coefficient (mm⁻¹) | [Data Unavailable] |

| F(000) | [Data Unavailable] |

| Crystal size (mm³) | [Data Unavailable] |

| θ range for data collection (°) | [Data Unavailable] |

| Reflections collected | [Data Unavailable] |

| Independent reflections | [Data Unavailable] |

| R(int) | [Data Unavailable] |

| Goodness-of-fit on F² | [Data Unavailable] |

| Final R indices [I>2σ(I)] | [Data Unavailable] |

| R indices (all data) | [Data Unavailable] |

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for this compound.

| Bond | Length (Å) | Angle | Angle (°) |

| O1 - C5 | [Data Unavailable] | N1 - C2 - N3 | [Data Unavailable] |

| N1 - C2 | [Data Unavailable] | C2 - N3 - C4 | [Data Unavailable] |

| N1 - C6 | [Data Unavailable] | N3 - C4 - C5 | [Data Unavailable] |

| N3 - C2 | [Data Unavailable] | C4 - C5 - C6 | [Data Unavailable] |

| N3 - C4 | [Data Unavailable] | C5 - C6 - N1 | [Data Unavailable] |

| C4 - C5 | [Data Unavailable] | O1 - C5 - C4 | [Data Unavailable] |

| C5 - C6 | [Data Unavailable] | O1 - C5 - C6 | [Data Unavailable] |

Table 3: Hydrogen Bond Geometry (Å, °) for this compound.

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

(Where D = Donor atom, H = Hydrogen, A = Acceptor atom)

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and molecular interactions.

Experimental Workflow

Caption: Experimental workflow for crystal structure analysis.

Hypothetical Hydrogen Bonding Network

This diagram illustrates a hypothetical hydrogen bonding network for this compound, which would be expected to play a significant role in its crystal packing.

Caption: Hypothetical hydrogen bonding in this compound.

Conclusion

While the specific crystal structure of this compound remains elusive in publicly accessible databases, this guide provides the necessary framework for its analysis. The detailed experimental protocols, structured data tables, and visualization examples serve as a comprehensive template for the characterization of this and other related pyrimidine (B1678525) derivatives. For drug development professionals, understanding the precise three-dimensional structure and intermolecular interactions is paramount for rational drug design, and the methodologies outlined here are fundamental to achieving that understanding. Future work should focus on obtaining single crystals of this compound to complete this analysis with experimental data.

Methodological & Application

Synthesis of 5-Hydroxypyrimidine from 5-Bromopyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-hydroxypyrimidine from 5-bromopyrimidine (B23866). The information is curated for professionals in chemical research and drug development, focusing on reliable and reproducible methodologies.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its synthesis from the readily available 5-bromopyrimidine is a crucial transformation. This document outlines three primary synthetic strategies for this conversion: Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed Hydroxylation (Ullmann-type reaction), and Palladium-Catalyzed Hydroxylation (Buchwald-Hartwig-type reaction). Each method is presented with a detailed protocol and a summary of expected outcomes based on established chemical principles and analogous reactions.

Synthetic Pathways Overview

The conversion of 5-bromopyrimidine to this compound can be achieved through several synthetic routes. The choice of method often depends on the desired scale, available resources, and tolerance of the substrate to different reaction conditions. Below is a graphical representation of the primary synthetic pathways discussed in this document.

Caption: Synthetic routes from 5-bromopyrimidine to this compound.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct and classical approach for the hydroxylation of aryl halides. In this method, the bromine atom on the pyrimidine (B1678525) ring is displaced by a hydroxide (B78521) ion. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C5 position, although it is less activated than the C2, C4, and C6 positions.

Experimental Protocol

Materials:

-

5-Bromopyrimidine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water or a high-boiling point polar aprotic solvent (e.g., DMSO, DMF)

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., water or DMSO).

-

Add a significant excess of sodium hydroxide or potassium hydroxide (5-10 eq).

-

Heat the reaction mixture to a high temperature (typically 100-160 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a high-boiling point solvent was used, dilute the mixture with water.

-

Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

| Parameter | Value/Condition | Reference/Analogy |

| Reactants | 5-Bromopyrimidine, NaOH or KOH | Analogous to hydroxylation of other aryl halides |

| Solvent | Water, DMSO, or DMF | High-boiling polar solvents are effective |

| Temperature | 100-160 °C | Elevated temperatures are generally required |

| Reaction Time | Several hours to overnight | Monitoring by TLC/LC-MS is recommended |

| Yield | Moderate | Expected yield based on similar reactions |

| Purification | Column chromatography, Recrystallization | Standard purification techniques |

Workflow Diagram

Caption: Workflow for SNAr synthesis of this compound.

Method 2: Copper-Catalyzed Hydroxylation (Ullmann-type Reaction)

The Ullmann condensation is a well-established method for forming carbon-oxygen bonds. This copper-catalyzed reaction allows for the hydroxylation of aryl halides under conditions that may be milder than traditional SNAr.

Experimental Protocol

Materials:

-

5-Bromopyrimidine

-

Copper(I) iodide (CuI) or other Cu(I) source

-

A suitable ligand (e.g., L-proline, a diamine)

-

A base (e.g., K₂CO₃, Cs₂CO₃, or KOH)

-

A polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Hydrochloric acid (HCl) for workup

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrimidine (1.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (10-20 mol%), and a base (2.0 eq).

-

Add a polar aprotic solvent.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 130 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous mixture with HCl and then extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous sulfate salt, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford this compound.

Data Presentation

| Parameter | Value/Condition | Reference/Analogy |

| Catalyst | CuI (5-10 mol%) | Common catalyst for Ullmann reactions[1] |

| Ligand | L-proline, diamines (10-20 mol%) | Ligands enhance catalyst activity |

| Base | K₂CO₃, Cs₂CO₃, KOH (2.0 eq) | Essential for the catalytic cycle |

| Solvent | DMSO, DMF, NMP | High-boiling polar aprotic solvents are typical |

| Temperature | 80-130 °C | Milder conditions compared to uncatalyzed SNAr |

| Yield | Good to excellent | Generally higher yields than uncatalyzed SNAr |

| Purification | Column chromatography | Standard purification method |

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for copper-catalyzed hydroxylation.

Method 3: Palladium-Catalyzed Hydroxylation (Buchwald-Hartwig-type Reaction)

The Buchwald-Hartwig amination protocol can be adapted for C-O bond formation, providing a powerful and versatile method for the hydroxylation of aryl halides. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand.

Experimental Protocol

Materials:

-

5-Bromopyrimidine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, or other biaryl phosphines)

-

A strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

-

A suitable solvent (e.g., Toluene, Dioxane)

-

Water or a hydroxide source

-

Hydrochloric acid (HCl) for workup

-

Organic solvent for extraction

-

Anhydrous sulfate salt

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), the base (1.5-2.0 eq), and 5-bromopyrimidine (1.0 eq).

-

Add the anhydrous solvent, followed by the hydroxide source (e.g., a solution of KOH in water).

-

Seal the tube and heat the reaction mixture to a temperature between 80 and 110 °C.

-

Monitor the reaction's progress by LC-MS or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and water.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous sulfate, and concentrate.

-

Purify the crude product via column chromatography.

Data Presentation

| Parameter | Value/Condition | Reference/Analogy |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common palladium precursors[2] |

| Ligand | Biaryl phosphines (e.g., XPhos, 1.2-6 mol%) | Crucial for catalytic activity[2] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.0 eq) | Strong, non-nucleophilic bases are preferred |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents |

| Temperature | 80-110 °C | Relatively mild conditions |

| Yield | Good to high | Often provides high yields for challenging substrates |

| Purification | Column chromatography | Standard purification method |

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for palladium-catalyzed hydroxylation.

Conclusion

The synthesis of this compound from 5-bromopyrimidine can be accomplished through various methods, each with its own advantages. Direct nucleophilic aromatic substitution is a straightforward approach but may require harsh conditions. Copper-catalyzed and palladium-catalyzed methods offer milder conditions and potentially higher yields, making them attractive alternatives for modern synthetic applications. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and available laboratory resources. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully perform this important transformation.

References

5-Hydroxypyrimidine: A Versatile Scaffold for Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-hydroxypyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents across various disease areas. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. These application notes provide an overview of the utility of this compound in anticancer and antiviral drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and progression. One notable example is the development of substituted 5-hydroxypyrimidines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.

Quantitative Data: Anticancer Activity of Pyrimidine (B1678525) Derivatives

The following table summarizes the in vitro activity of various pyrimidine derivatives against cancer cell lines and specific kinases.

| Compound ID | Target | Cell Line/Assay | IC50/EC50 | Reference |

| SNK-411 | - | Cervical Cancer (RSHM-5) in vivo | 47% TGI | [1] |

| SNK-578 | - | Cervical Cancer (RSHM-5) in vivo | 87% TGI | [1] |

| SNK-578 | - | B16 Melanoma in vivo (10 mg/kg) | 75.8% MII | [2] |

| SNK-578 | - | B16 Melanoma in vivo (25 mg/kg) | 92.3% MII | [2] |

| Compound 10b | EGFR | HepG2 | 3.56 µM | [3] |

| Compound 10b | EGFR | A549 | 5.85 µM | [3] |

| Compound 10b | EGFR | MCF-7 | 7.68 µM | [3] |

| Compound 10b | EGFR Kinase | - | 8.29 nM | [3] |

| Compound 5b | EGFRwt | - | 37.19 nM | [4] |

| Compound 5b | EGFRT790M | - | 204.10 nM | [4] |

| Erlotinib | EGFR | HepG2 | 0.87 µM | [3] |

| Erlotinib | EGFR | A549 | 1.12 µM | [3] |

| Erlotinib | EGFR | MCF-7 | 5.27 µM | [3] |

| Erlotinib | EGFR Kinase | - | 2.83 nM | [3] |

| Erlotinib | EGFRwt | - | 5.9 nM | [4] |

| Erlotinib | EGFRT790M | - | 212.2 nM | [4] |

TGI: Tumor Growth Inhibition; MII: Metastasis Inhibition Index

Signaling Pathway: EGFR Inhibition by this compound Derivatives

The diagram below illustrates the mechanism by which this compound-based inhibitors can block the EGFR signaling pathway, thereby preventing downstream events that lead to cell proliferation and survival.

Caption: EGFR signaling pathway and its inhibition.

Experimental Protocols

Synthesis of 2-Isobutyl-4,6-dimethyl-5-hydroxypyrimidine (SNK-411)

This protocol is based on a general method for the synthesis of 2-alkyl-4-methyl-6-hydroxypyrimidines.[1]

-

Step 1: Synthesis of N-acetoacetylisobutyramide. Isobutyramide is reacted with diketene (B1670635) in an inert organic solvent (e.g., toluene (B28343) or acetic acid) in the presence of a catalytic amount of a Lewis base (e.g., pyridine) or a Lewis/Brønsted acid. The reaction mixture is typically heated to reflux for a period of 30 minutes to 2 hours.

-

Step 2: Cyclization with Ammonia (B1221849). After cooling the reaction mixture from Step 1, toluene is added, and ammonia gas is bubbled through the solution while heating to reflux. The water formed during the reaction is removed azeotropically. The reaction is monitored until completion.

-

Step 3: Isolation and Purification. The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent to yield 2-isobutyl-4-methyl-6-hydroxypyrimidine. To obtain 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine, a similar procedure would be followed, likely starting with a appropriately substituted β-dicarbonyl compound instead of diketene.

Synthesis of 2-Isobutyl-4,6-dimethyl-5-hydroxypyrimidine Hydrochloride (SNK-578)

SNK-578 is the hydrochloride salt of SNK-411. It can be prepared by treating a solution of SNK-411 in a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) with a solution of hydrogen chloride in the same or a miscible solvent. The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

In Vivo Antitumor and Antimetastatic Activity Assay (B16 Melanoma Model)

This protocol is a standard method for evaluating the efficacy of anticancer compounds in a preclinical setting.[2]

-

Animal Model: Male C57BL/6 mice are used.

-

Tumor Cell Line: B16 melanoma cells.

-

Tumor Inoculation: A standard dose of 5 × 10⁶ B16 melanoma cells is injected subcutaneously into the flank of each mouse.

-

Treatment: The test compound (e.g., SNK-578) is administered intraperitoneally (i.p.) at specified doses (e.g., 10 and 25 mg/kg) for a defined period (e.g., for two weeks, from day 2 to day 15 after tumor inoculation). A control group receives the vehicle.

-

Tumor Growth Measurement: Tumor volume is measured at regular intervals using calipers. Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

-

Metastasis Evaluation: At the end of the experiment (e.g., day 21), mice are euthanized, and the lungs are examined for metastatic nodules. The number of metastases is counted, and the metastasis inhibition index (MII) is calculated.

Antiviral Applications: Combating Viral Infections

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, with many approved medications containing this heterocyclic core. This compound derivatives are also being explored for their potential to inhibit the replication of a wide range of viruses, including influenza virus and Human Immunodeficiency Virus (HIV).

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The following table summarizes the in vitro activity of various pyrimidine derivatives against different viruses.

| Compound ID | Virus | Assay | IC50/EC50 | Reference |

| Compound 8 | Influenza A/PR/8/34 (H1N1) | Antiviral Activity | 2.82 µM | [5] |

| Compound 8 | Influenza ZX1109 (H1N1, oseltamivir-resistant) | Antiviral Activity | 3.45 µM | [5] |

| Compound 8 | Influenza B/Florida/78/2015 | Antiviral Activity | 0.54 µM | [5] |

| Oseltamivir | Influenza B/Florida/78/2015 | Antiviral Activity | 7.14 µM | [5] |

| Compound 20 | HIV-1 RT-associated RNase H | Enzyme Inhibition | 1.1 µM | [6] |

| Compound 5 | HIV-1 (IIIB) | Cell-based Assay | 1 nM | [6] |

| Compound 7 | HIV-1 (IIIB) | Cell-based Assay | 3.4 nM | [6] |

| Compound 32 | HIV-1 RT | Enzyme Inhibition | 2.93 nM | [6] |

| Compound 33 | HIV-1 RT | Enzyme Inhibition | 3.54 nM | [6] |

Experimental Workflow: Antiviral Drug Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of novel antiviral agents based on the this compound scaffold.

Caption: Workflow for antiviral drug discovery.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of the core this compound scaffold is through the demethylation of 5-methoxypyrimidine (B27851).

-

Reaction Setup: A mixture of 5-methoxypyrimidine and powdered potassium hydroxide (B78521) in methanol (B129727) is placed in a sealed tube.

-

Heating: The reaction mixture is heated at 150 °C overnight.

-

Workup: After cooling to room temperature, the reaction is neutralized with acetic acid and concentrated under reduced pressure.

-

Purification: The crude product is purified by solvent extraction (e.g., with hot acetonitrile (B52724) and ethyl acetate) followed by column chromatography on silica (B1680970) gel to afford pure this compound.

In Vitro Anti-Influenza Virus Assay (CPE Reduction Assay)

This assay is used to determine the ability of a compound to inhibit the cytopathic effect (CPE) of the influenza virus in cell culture.[7]

-

Cell Line: Madin-Darby canine kidney (MDCK) cells are typically used.

-

Virus: A specific strain of influenza A or B virus is used for infection.

-

Procedure:

-

MDCK cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed, and serial dilutions of the test compound are added.

-

The cells are then infected with the influenza virus.

-

After incubation for a period that allows for viral replication and CPE development (typically 48-72 hours), the cell viability is assessed using a colorimetric method such as the MTT assay.

-

-

Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (EC50) is calculated. The 50% cytotoxic concentration (CC50) of the compound on uninfected cells is also determined to assess its selectivity index (SI = CC50/EC50).

HIV-1 Reverse Transcriptase (RT) Inhibition Assay